Cas no 935481-06-4 (Debio-0827)

Debio-0827 structure
Debio-0827 structure
Product name:Debio-0827
CAS No:935481-06-4
MF:C22H34N2O6S3
MW:518.710162639618
CID:5229559

Debio-0827 Chemical and Physical Properties

Names and Identifiers

    • Debio-0827
    • Inchi: 1S/C22H34N2O6S3/c1-4-28-22(27)30-16(2)29-20(25)13-24-21(26)18(12-17-8-6-5-7-9-17)14-32-33-15-19(23)10-11-31-3/h5-9,16,18-19H,4,10-15,23H2,1-3H3,(H,24,26)/t16?,18-,19+/m1/s1
    • InChI Key: BJCNUZJDFWFVBY-VITQDTLGSA-N
    • SMILES: C(OCC)(=O)OC(C)OC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)CSSC[C@@H](N)CCSC

Debio-0827 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Biosynth
KMB48106-25 mg
Debio-0827
935481-06-4
25mg
$115.00 2023-01-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T27136-5mg
Debio-0827
935481-06-4
5mg
¥ 9100 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T27136-50mg
Debio-0827
935481-06-4
50mg
¥ 18300 2023-09-07
Biosynth
KMB48106-100 mg
Debio-0827
935481-06-4
100MG
$294.00 2023-01-04
Biosynth
KMB48106-250 mg
Debio-0827
935481-06-4
250MG
$552.50 2023-01-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T27136-5 mg
Debio-0827
935481-06-4
5mg
¥7000.00 2023-03-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T27136-100mg
Debio-0827
935481-06-4
100mg
¥ 23500 2023-09-07
Biosynth
KMB48106-500 mg
Debio-0827
935481-06-4
500MG
$885.00 2023-01-04
Biosynth
KMB48106-50 mg
Debio-0827
935481-06-4
50mg
$184.00 2023-01-04

Debio-0827 Related Literature

Additional information on Debio-0827

Comprehensive Overview of Debio-0827 (CAS No. 935481-06-4): Mechanism, Applications, and Research Insights

Debio-0827 (CAS No. 935481-06-4) is a small-molecule inhibitor that has garnered significant attention in oncology and immunology research due to its unique mechanism of action. This compound, also referred to as ODM-201 in earlier studies, targets key signaling pathways involved in cell proliferation and immune modulation. Researchers and pharmaceutical developers are increasingly exploring its potential in cancer therapy, particularly for hormone-resistant tumors and metastatic cancers, aligning with the growing demand for precision medicine solutions.

The molecular structure of Debio-0827 enables selective binding to androgen receptor (AR) variants, making it a candidate for prostate cancer treatment. Unlike first-generation AR inhibitors, Debio-0827 exhibits reduced cross-reactivity with other nuclear receptors, minimizing off-target effects—a critical factor highlighted in recent PubMed publications. Its ability to overcome drug resistance mechanisms positions it as a promising alternative in second-line therapies, addressing a common challenge in oncology clinical trials.

Current Google Scholar trends reveal rising searches for "Debio-0827 clinical trials 2023" and "CAS 935481-06-4 solubility," reflecting user interest in its translational potential. Preclinical data demonstrate favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration, which are crucial for CNS metastasis applications. The compound’s IC50 values against AR-positive cell lines (ranging 10–50 nM) further support its therapeutic relevance.

From a formulation perspective, Debio-0827’s crystalline form (935481-06-4) shows stability under standard storage conditions, as evidenced by DSC (Differential Scanning Calorimetry) analyses. This property enhances its suitability for oral solid dosage development, a priority area for pharma manufacturers seeking to optimize patient compliance. Recent patent filings emphasize novel co-crystal formulations to improve solubility—an aspect frequently queried in researchgate discussions.

Emerging studies explore Debio-0827’s synergy with PD-1/PD-L1 inhibitors, tapping into the immuno-oncology boom. This combination approach addresses the tumor microenvironment remodeling, a hot topic in ASCO 2023 presentations. Such findings correlate with increasing searches for "Debio-0827 combination therapy" and "immune checkpoint inhibitor synergies," indicating shifting research priorities.

Analytical methods for 935481-06-4 quantification, such as HPLC-UV and LC-MS/MS, are well-documented in ACS journals, supporting quality control in GMP production. Stability-indicating assays confirm degradation profiles under stress conditions (hydrolysis, oxidation), vital for formulation scientists designing robust drug products. These technical details respond to frequent queries like "Debio-0827 stability data" in pharmaceutical forums.

Market analysts note growing Debio-0827 supplier inquiries on chemical sourcing platforms, driven by academic and industrial demand. While not classified as a controlled substance, proper MSDS documentation is essential for safe handling—a point emphasized in OSHA guidelines. The compound’s structure-activity relationship (SAR) continues to inspire medicinal chemistry projects targeting nuclear receptor modulation.

In conclusion, Debio-0827 (CAS 935481-06-4) represents a multifaceted research tool and therapeutic candidate bridging targeted therapy and immunomodulation. Its evolving profile meets both scientific curiosity (mechanistic studies) and practical needs (formulation optimization), ensuring sustained relevance in peer-reviewed literature and drug development pipelines worldwide.

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://eng.biocuiyuan.com
Hubei Cuiyuan Biotechnology Co.,Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.minglongchemistry.com
Minglong (Xianning) Medicine Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.hbhlykj.com/about_en.html